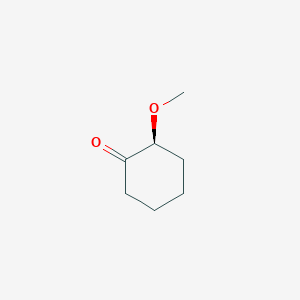
(S)-2-Methoxycyclohexanone
Vue d'ensemble
Description
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions for the synthesis .Molecular Structure Analysis
This involves the analysis of the molecular structure of the compound. It may include its molecular formula, structural formula, stereochemistry, and conformation .Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes. It includes the reactants, products, and conditions of the reactions .Physical And Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound. Physical properties may include melting point, boiling point, solubility, and density. Chemical properties may include reactivity, acidity or basicity, and redox potential .Applications De Recherche Scientifique
Synthesis and Chemical Properties :
- (S)-2-Methoxycyclohexanone is a key intermediate in the preparation of Tribactam, synthesized through methods like substitution with methanol, esterification, chiral separation, saponification, and oxidation, yielding a total yield of 14.32% (Jiang, 2006).
- Infrared spectroscopy and theoretical calculations were used to analyze the conformational equilibrium of 2-methoxycyclohexanone, revealing six possible conformations in the vapor phase due to the rotation of the methoxy group (Freitas, Tormena, & Rittner, 2003).
- The deoxygenation of 2-methoxycyclohexanone, a by-product in guaiacol hydrodeoxygenation, was investigated, demonstrating its conversion to phenol, cyclohexanone, and cyclohexanol over carbon-supported noble metal catalysts (Miyagawa, Nakagawa, Tamura, & Tomishige, 2019).
- A study on the palladium(II)-catalyzed oxidation of ketones, including 2-methoxycyclohexanone, showed the formation of various products, indicating its reactivity under specific catalytic conditions (Hamed, El-Qisairi, & Henry, 2001).
Applications in Synthesis of Other Compounds :
- Research focused on the synthesis and thermodynamic properties of 2-methoxycyclohexanol, which is synthesized from cyclohexene oxide and methanol, highlights its potential in developing new production routes (Feng, Shang, & Zhang, 2018).
- The synthesis of 1-methoxycyclohexene from cyclohexanone was achieved, indicating the chemical versatility of compounds related to 2-methoxycyclohexanone (Shi, 2006).
- A study on the synthesis of poly(ester-amide)s containing diarylidenecyclohexanone in the main chain, where 2-methoxycyclohexanone derivatives may play a role, demonstrated the potential of these compounds in polymer science (Khairou, Abdullah, Aly, Nahas, & Al-Bonian, 2009).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-methoxycyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-9-7-5-3-2-4-6(7)8/h7H,2-5H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJURPHZXCLFDX-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Methoxycyclohexanone | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




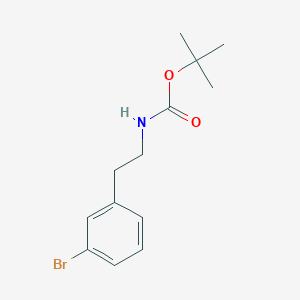
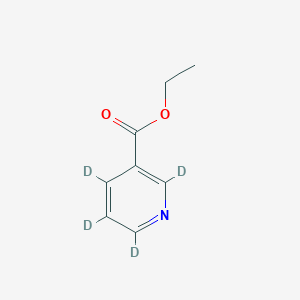
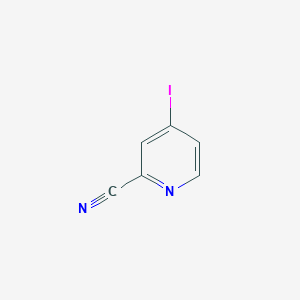
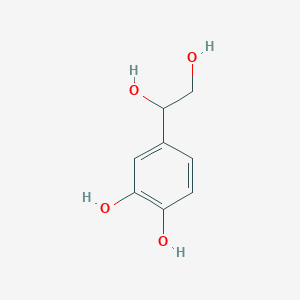
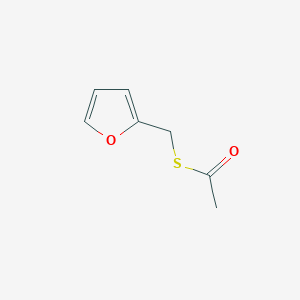
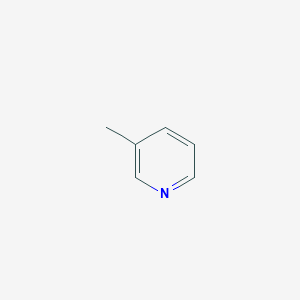
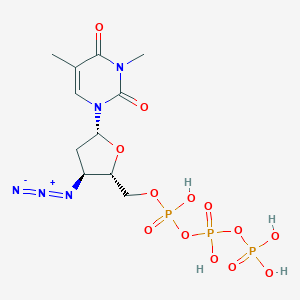
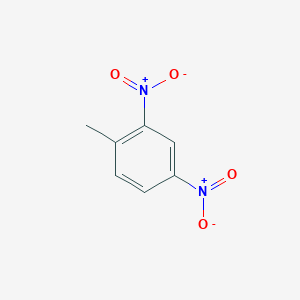
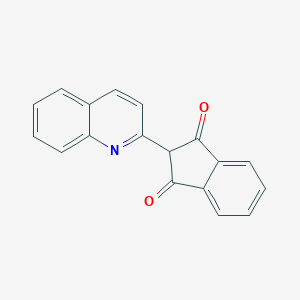
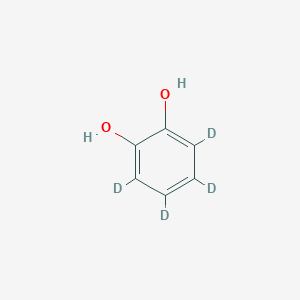
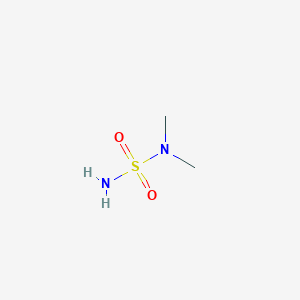
![methyl 8-hydroxy-6-(hydroxymethyl)-9-oxo-1aH-oxireno[2,3-a]xanthene-9b-carboxylate](/img/structure/B133957.png)